

Application Notes and Protocols for PF-06649298, a Selective SLC13A5 Inhibitor

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Compound of Interest

Compound Name: PF-06649298

Cat. No.: B15584463

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Introduction

PF-06649298 is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).^{[1][2]} This transporter facilitates the uptake of extracellular citrate into cells, a critical step in various metabolic processes, including de novo lipogenesis and gluconeogenesis.^{[3][4]} As an allosteric, state-dependent inhibitor, the potency of **PF-06649298** is influenced by the concentration of citrate.^{[1][5]} Inhibition of SLC13A5 is a promising therapeutic avenue for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.^{[1][6]} These application notes provide detailed protocols for a cell-based assay to characterize the inhibitory activity of **PF-06649298** on SLC13A5.

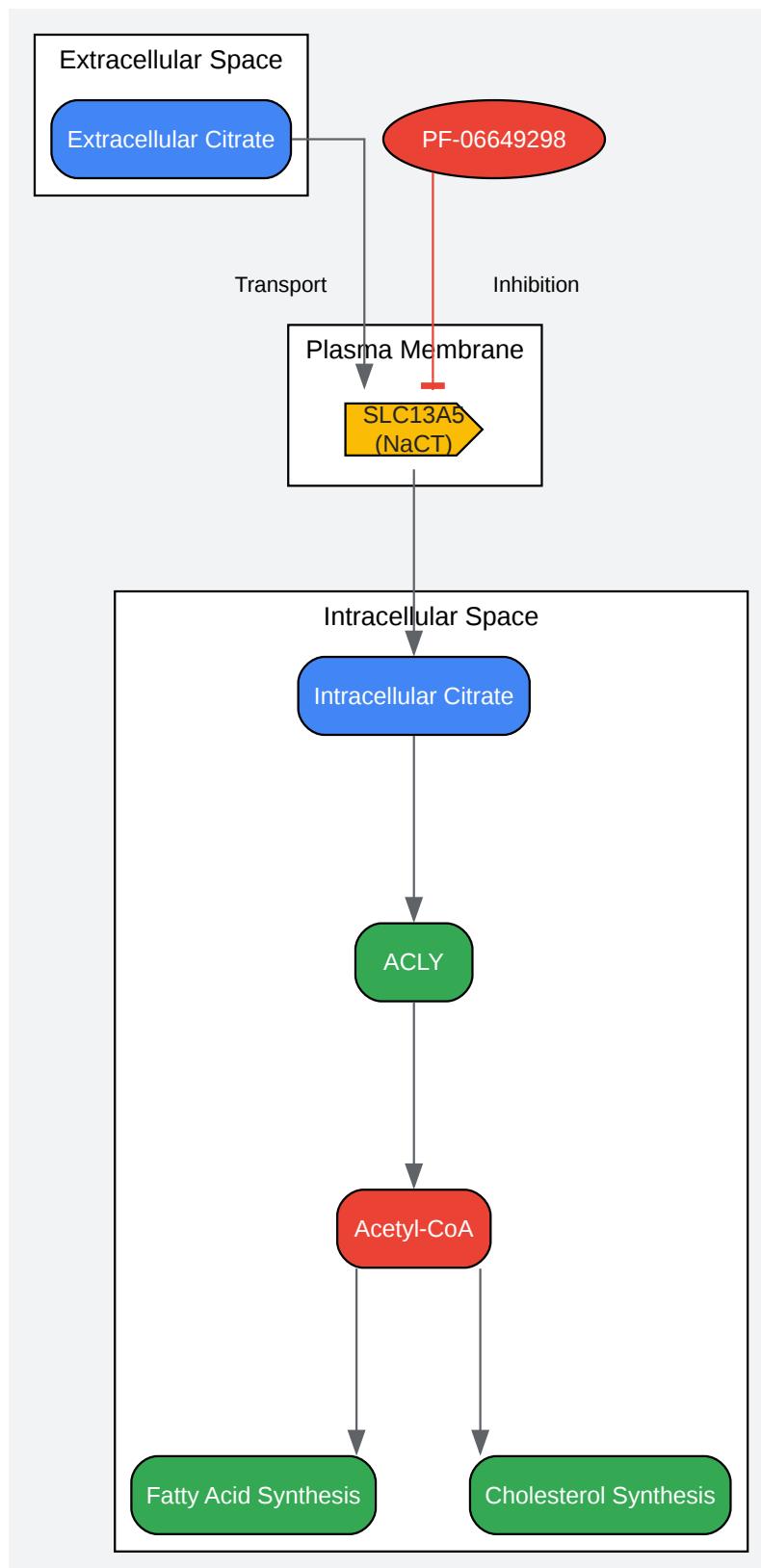
Data Presentation

The inhibitory potency of **PF-06649298** has been determined in various cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Compound	Target	Species/Cell Line	IC50 (µM)
PF-06649298	SLC13A5 (NaCT)	Human Hepatocytes	16.2[2][3][6]
PF-06649298	SLC13A5 (NaCT)	Mouse Hepatocytes	4.5[3][6]
PF-06649298	SLC13A5 (NaCT)	HEK293 cells expressing human SLC13A5	0.408[6][7]

Signaling Pathway

Inhibition of SLC13A5 by **PF-06649298** blocks the transport of extracellular citrate into the cell. This reduction in intracellular citrate levels directly impacts downstream metabolic pathways that rely on citrate as a precursor, such as fatty acid and cholesterol synthesis.



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Inhibition of SLC13A5-mediated citrate transport by **PF-06649298**.

Experimental Protocols

[¹⁴C]-Citrate Uptake Assay for SLC13A5 Inhibition

This protocol describes a method to determine the inhibitory activity of **PF-06649298** on the sodium-coupled citrate transporter (SLC13A5) using a radiolabeled substrate.

Materials:

- HEK293 cells stably expressing human SLC13A5 (or other suitable cell lines like HepG2).[6]
- Cell culture medium (e.g., DMEM with 10% FBS).[6]
- Collagen-coated 24-well or 96-well plates.[6]
- Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[6]
- Wash Buffer (Choline-based): 140 mM choline chloride, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[6]
- [¹⁴C]-Citrate (radiolabeled).[6]
- **PF-06649298**.
- Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS).[6]
- Scintillation cocktail and counter.[6]

Procedure:

- Cell Seeding: Seed HEK293-hSLC13A5 cells onto collagen-coated plates at a density that ensures they reach approximately 90% confluence on the day of the assay.[6]
- Cell Culture: Culture the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]
- Compound Preparation: Prepare a dilution series of **PF-06649298** in Transport Buffer. Include a vehicle control (e.g., DMSO).

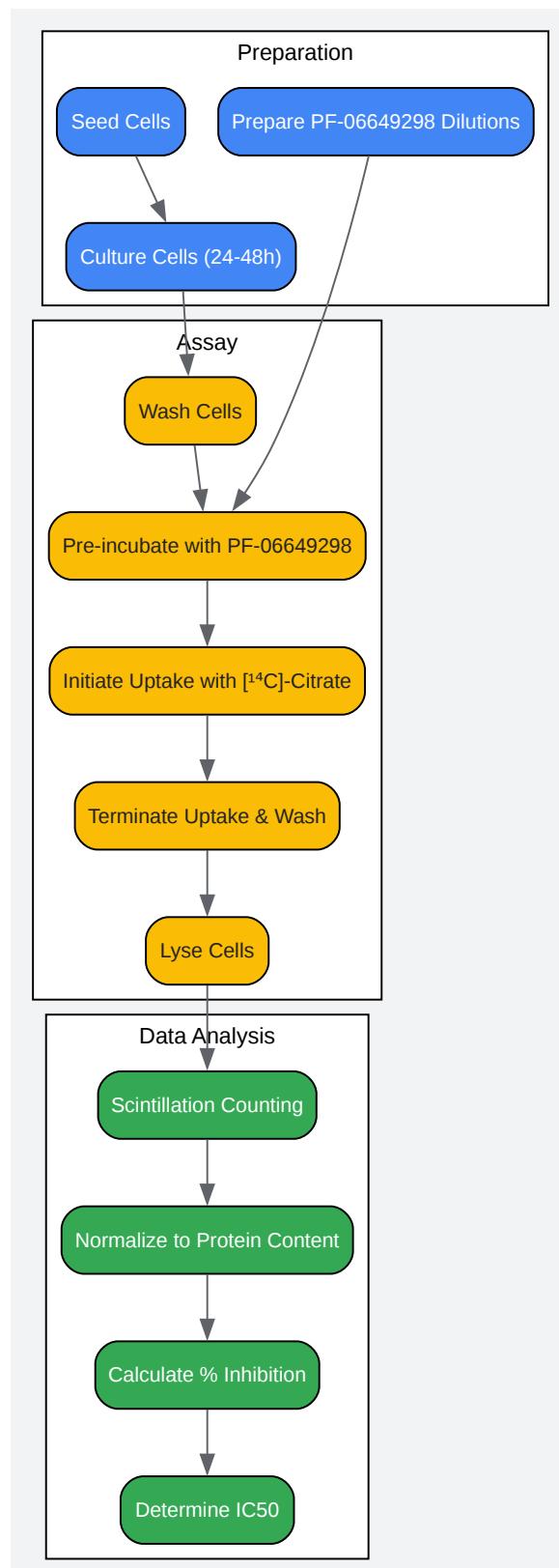
- Pre-incubation:
 - Aspirate the culture medium from the wells.
 - Wash the cells twice with pre-warmed Wash Buffer.[6]
 - Add the desired concentration of the test compound (**PF-06649298**) or vehicle control in Transport Buffer to each well.[6]
 - Incubate the plates at 37°C for 15-30 minutes.[3][7]
- Uptake Initiation:
 - Prepare the uptake solution by adding [¹⁴C]-citrate to the Transport Buffer (e.g., final concentration of 4 μM).[6]
 - Aspirate the pre-incubation solution.
 - Add the uptake solution (containing the test compound and [¹⁴C]-citrate) to each well to initiate the uptake.[6]
- Uptake Termination:
 - After a specific incubation time (e.g., 10-30 minutes), aspirate the uptake solution.[6][7]
 - Wash the cells three times with ice-cold Wash Buffer to stop the uptake and remove extracellular radiolabel.[6]
- Cell Lysis and Scintillation Counting:
 - Add Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to lyse the cells.[6]
 - Transfer the lysate to a scintillation vial.
 - Add scintillation cocktail to each vial.
 - Measure the radioactivity in a scintillation counter.[6]

Data Analysis:

- Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) from parallel plates.[6]
- Normalize the radioactivity counts to the protein concentration.
- Calculate the percent inhibition for each **PF-06649298** concentration relative to the vehicle control.
- Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[6]

Experimental Workflow

The following diagram outlines the key steps in the $[^{14}\text{C}]$ -citrate uptake assay.



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Workflow for the $[^{14}\text{C}]$ -citrate uptake assay.

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